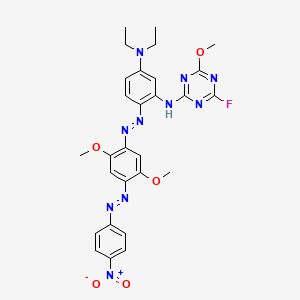
N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as azo, nitro, and triazine groups
Méthodes De Préparation
The synthesis of N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the azo linkage.
Introduction of the nitro group: The nitro group is typically introduced through nitration reactions using reagents such as nitric acid and sulfuric acid.
Formation of the triazine ring: The triazine ring is synthesized through cyclization reactions involving appropriate precursors such as cyanuric chloride.
Final coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling reactions: The azo groups can participate in coupling reactions with other aromatic compounds, forming extended conjugated systems.
Applications De Recherche Scientifique
N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe in molecular biology.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, leading to modulation of biological pathways and effects on cellular functions.
Comparaison Avec Des Composés Similaires
Similar compounds to N,N-Diethyl-4-(2,5-dimethoxy-4-(4-nitrophenylazo))phenylazo-3-(6-fluoro-4-methoxy-1,3,5-triazine-2-yl)aminoaniline include:
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylazo: Similar in structure but with different functional groups, leading to varied reactivity and applications.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Another compound with a complex structure and diverse applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
75511-81-8 |
|---|---|
Formule moléculaire |
C28H29FN10O5 |
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-N,1-N-diethyl-3-N-(4-fluoro-6-methoxy-1,3,5-triazin-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C28H29FN10O5/c1-6-38(7-2)19-12-13-20(21(14-19)30-27-31-26(29)32-28(33-27)44-5)35-37-23-16-24(42-3)22(15-25(23)43-4)36-34-17-8-10-18(11-9-17)39(40)41/h8-16H,6-7H2,1-5H3,(H,30,31,32,33) |
Clé InChI |
VYOPNPBAIPFSMX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC)NC4=NC(=NC(=N4)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


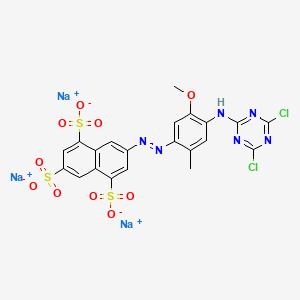
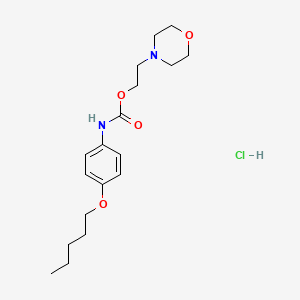
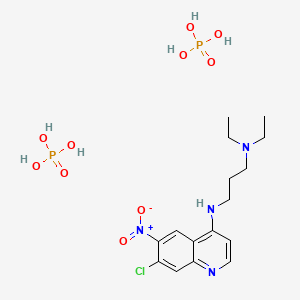
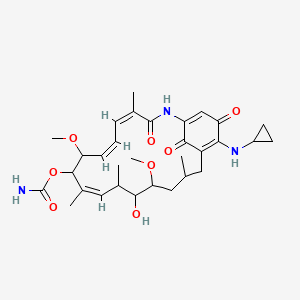

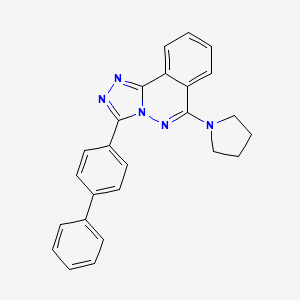
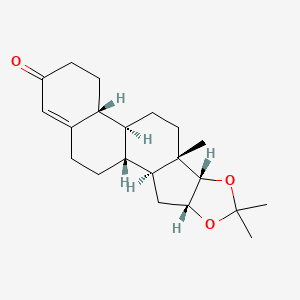
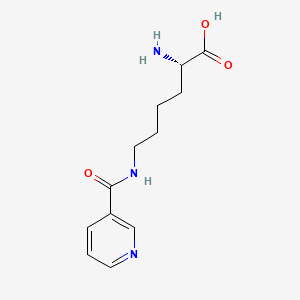
![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)
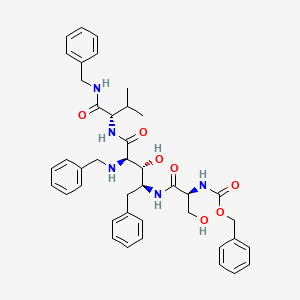



![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
